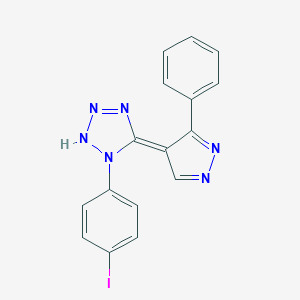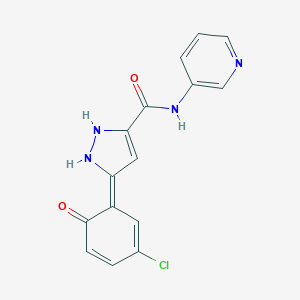
2-(Morpholin-4-yl)ethyl phenoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Morpholin-4-yl)ethyl phenoxyacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MEPA and is a derivative of phenoxyacetic acid. MEPA is a white crystalline powder that is soluble in water and ethanol.
作用機序
The mechanism of action of MEPA is not fully understood. However, it is believed that MEPA exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. MEPA has also been shown to have antioxidant properties that may help in the prevention of oxidative stress-induced damage.
Biochemical and Physiological Effects:
MEPA has been shown to have various biochemical and physiological effects. MEPA has been shown to induce apoptosis or programmed cell death in cancer cells. MEPA has also been shown to inhibit the migration and invasion of cancer cells. MEPA has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant properties.
実験室実験の利点と制限
MEPA has several advantages for lab experiments. MEPA is readily available and relatively easy to synthesize. MEPA is also stable under normal laboratory conditions. However, MEPA has some limitations for lab experiments. MEPA has low solubility in water, which may limit its use in some experiments. MEPA also has a short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several future directions for the research on MEPA. One of the future directions is the development of MEPA-based drugs for the treatment of cancer and neurodegenerative disorders. Another future direction is the investigation of the mechanism of action of MEPA and its effects on different cellular processes. The development of new synthesis methods for MEPA and its derivatives is also a future direction for research. Finally, the investigation of the potential side effects and toxicity of MEPA is another future direction for research.
Conclusion:
MEPA is a promising chemical compound that has potential applications in various fields, including medicine and research. MEPA has been shown to have anticancer and antioxidant properties and has been used in the development of cancer drugs. MEPA has several advantages for lab experiments, including its availability and stability. However, MEPA also has some limitations, including low solubility and short half-life. Future research on MEPA should focus on the development of MEPA-based drugs, investigation of its mechanism of action, development of new synthesis methods, and investigation of its potential side effects and toxicity.
合成法
The synthesis of MEPA involves the reaction of morpholine with phenoxyacetic acid in the presence of a catalyst. The reaction takes place under mild conditions and yields MEPA as a white crystalline powder. The purity of the compound can be increased by recrystallization.
科学的研究の応用
MEPA has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of MEPA is in the field of medicine. MEPA has been shown to have anticancer properties and has been used in the development of cancer drugs. MEPA has also been used in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
製品名 |
2-(Morpholin-4-yl)ethyl phenoxyacetate |
|---|---|
分子式 |
C14H19NO4 |
分子量 |
265.3 g/mol |
IUPAC名 |
2-morpholin-4-ylethyl 2-phenoxyacetate |
InChI |
InChI=1S/C14H19NO4/c16-14(12-19-13-4-2-1-3-5-13)18-11-8-15-6-9-17-10-7-15/h1-5H,6-12H2 |
InChIキー |
PJKPGKKTDVINIP-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC(=O)COC2=CC=CC=C2 |
正規SMILES |
C1COCCN1CCOC(=O)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



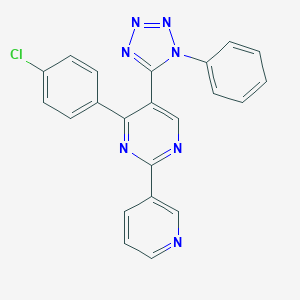
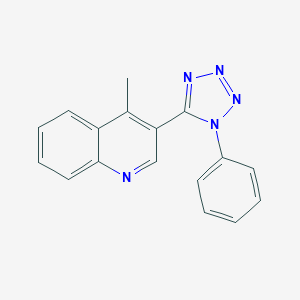
![4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline](/img/structure/B258176.png)
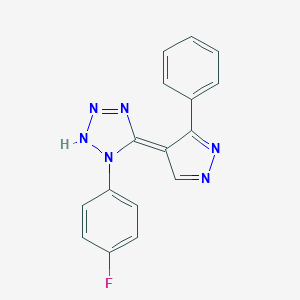
![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2,4-diphenylpyrimidine](/img/structure/B258180.png)
![(5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole](/img/structure/B258183.png)
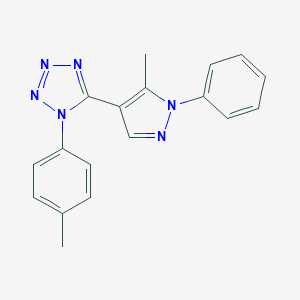
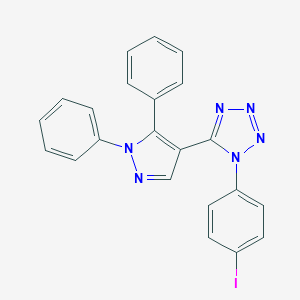
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
